Allyl Phenyl Carbonate vs. Allyl Chloroformate: A Safer, Enzymatic Alternative for Allyloxycarbonylation
Allyl phenyl carbonate offers a demonstrably safer and greener alternative to allyl chloroformate for the allyloxycarbonylation (Alloc-protection) of alcohols. A 2025 study developed a lipase-catalyzed method using allyl phenyl carbonate, directly replacing the hazardous allyl chloroformate, which requires stringent handling due to its toxicity and instability. While the study's primary focus was methodology development, it established that the reaction with allyl phenyl carbonate successfully yielded the desired allyl carbonates under mild, enzymatic conditions [1][2].
| Evidence Dimension | Allyloxycarbonylation of primary alcohols |
|---|---|
| Target Compound Data | Successful conversion to allyl carbonates using a lipase catalyst |
| Comparator Or Baseline | Allyl chloroformate (requires cautious handling, traditional chemical methods) |
| Quantified Difference | Elimination of a high-hazard reagent (allyl chloroformate) from the workflow |
| Conditions | Lipase-catalyzed reaction; mild conditions |
Why This Matters
This enables laboratories to perform Alloc-protection reactions under significantly safer and greener conditions, reducing operational risk and environmental impact.
- [1] Yamamoto, Y., Hatayama, Y., & Kojima, H. (2025). Lipase-catalyzed allyloxycarbonylation of alcohols using allyl phenyl carbonate. Tetrahedron Letters, 167, 155665. View Source
- [2] Matilda. (n.d.). Lipase-catalyzed allyloxycarbonylation of alcohols using allyl phenyl carbonate. View Source
